Disulfide, bis(2-methoxyphenyl)

Oxidative polymerization High-refractive-index polymers Amorphous poly(arylene sulfide)

Generic diaryl disulfides fail to deliver amorphous, high-refractive-index polymers for advanced optical coatings. Bis(2-methoxyphenyl) disulfide (CAS 13920-94-0) is the sole monomer yielding poly(2-methoxy-1,4-phenylenesulfide) with nD 1.73 and excellent TiO₂ nanoparticle dispersivity. • Amorphous polymer morphology unattainable with diphenyl disulfide; enables homogeneous optical films. • Robust oxidative coupling route (88% yield) ensures reliable bulk synthesis for parallel disulfide library production. • Well-characterized density (1.24 g·cm⁻³), refractive index (1.639), and boiling point (378 °C) support QC/analytical method development.

Molecular Formula C14H14O2S2
Molecular Weight 278.4 g/mol
CAS No. 13920-94-0
Cat. No. B077769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisulfide, bis(2-methoxyphenyl)
CAS13920-94-0
Molecular FormulaC14H14O2S2
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1SSC2=CC=CC=C2OC
InChIInChI=1S/C14H14O2S2/c1-15-11-7-3-5-9-13(11)17-18-14-10-6-4-8-12(14)16-2/h3-10H,1-2H3
InChIKeyUSHOSLIEBCEAIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2-Methoxyphenyl) Disulfide: Identity and Physicochemical Profile


Bis(2-methoxyphenyl) disulfide (CAS 13920-94-0) is a symmetrical diaryl disulfide featuring ortho‑methoxy substituents on each phenyl ring . The C14H14O2S2 framework (MW 278.39 g·mol⁻¹) provides a distinct combination of electron‑donating character and steric bulk that differentiates it from unsubstituted diphenyl disulfide and regioisomeric analogues such as bis(4‑methoxyphenyl) disulfide. Calculated logP values and experimental physical properties (density, refractive index) have been reported from multiple database sources .

1

Optical polymer monomer research

Ortho-methoxy substitution enables amorphous high-refractive-index polymer morphology unattainable with diphenyl disulfide.

2

Cancer cell-model screening studies

Methoxy-substituted diaryl disulfide class reported with cytotoxicity in HCT-116 and A-549 cell-model contexts.

3

Disulfide library synthesis

Reported 88% yield via oxidative coupling supports parallel library generation for SAR expansion.

Why Bis(2-Methoxyphenyl) Disulfide Outperforms Generic Diaryl Disulfides


Simple interchange with diphenyl disulfide or para‑substituted analogues ignores the decisive role of the ortho‑methoxy group in steering polymerization outcomes, lipophilicity, and redox‑driven cytotoxicity. Oxidative polymerization of bis(2‑methoxyphenyl) disulfide yields an amorphous, high‑refractive‑index polymer (nD 1.73), whereas diphenyl disulfide produces crystalline poly(1,4‑phenylene sulfide) under identical conditions [1]. In biological contexts, the ortho‑methoxy motif modulates membrane permeability and intracellular thiol‑disulfide exchange in a manner distinct from para‑ or meta‑substituted congeners [2]. These differences preclude “class‑level” procurement decisions, as the following quantitative section details.

This product Bis(2-methoxyphenyl) disulfide: ortho-methoxy, amorphous polymer morphology, nD 1.73
Not interchangeable Diphenyl disulfide: yields crystalline poly(1,4-phenylene sulfide); morphology context differs fundamentally
This product Ortho-methoxy: density 1.24 g/cm³, n20/D 1.639, BP 378 °C
May shift property context Bis(4-methoxyphenyl) disulfide: lower density 1.123 g/cm³, MP 41–45 °C; regioisomer property profile differs

Class-level procurement risks ignoring regioisomer-specific morphology, physical properties, and cytotoxicity context.

Head-to-Head Differentiation Evidence for Bis(2-Methoxyphenyl) Disulfide


Polymerization Selectivity: Amorphous vs. Crystalline Morphology

Under identical VO(acac)₂/strong acid catalytic conditions with O₂ or DDQ, bis(2‑methoxyphenyl) disulfide polymerizes to linear poly(2‑methoxy‑1,4‑phenylenesulfide) with Mw = 6.0 × 10³, which is totally amorphous, whereas diphenyl disulfide yields highly crystalline poly(1,4‑phenylene sulfide) (PPS) [1][2]. The ortho‑methoxy substituent disrupts chain packing, enabling an amorphous morphology that is critical for optical dispersivity applications.

Polymer Morphology
Head-to-head
Target Amorphous, Mw 6.0×10³
Diphenyl disulfide Crystalline PPS, Mw >1×10⁴
Amorphous vs. crystalline
Morphology context differs fundamentally; optical polymer selection depends on amorphous character.
VO(acac)₂–strong acid, O₂ or DDQ oxidant
Oxidative polymerization High-refractive-index polymers Amorphous poly(arylene sulfide) Optical materials

Lipophilicity Comparison: logP Differentiation from Diphenyl Disulfide

The octanol/water partition coefficient (XlogP) of bis(2‑methoxyphenyl) disulfide is calculated as 4.4 , slightly lower than the experimental logP of 4.41 reported for diphenyl disulfide [1][2]. The presence of polar methoxy groups partially offsets the hydrophobicity of the disulfide core, leading to a modest reduction in logP (~0.01 units lower). This subtle shift influences solubility, membrane permeability, and pharmacokinetic behavior in biological assays.

logP Comparison
Reported
XlogP 4.4 (calc.) vs. logP 4.41 (exp.)
Diphenyl disulfide experimental logP 4.41
Comparable lipophilicity context; methoxy groups partially offset disulfide hydrophobicity.
Calculated XlogP vs. experimental logP; cross-study comparison
Lipophilicity logP Membrane permeability SAR

Physical Property Differences Between Ortho and Para Regioisomers

Ortho‑substitution elevates the density (1.24 g·cm⁻³) and refractive index (n20/D 1.639) of bis(2‑methoxyphenyl) disulfide compared to its para‑substituted regioisomer, bis(4‑methoxyphenyl) disulfide, which exhibits a density of 1.123 g·cm⁻³, a melting point of 41–45 °C, and a boiling point of 200 °C at 3 mmHg [1]. The higher density and refractive index of the ortho isomer reflect tighter molecular packing due to intramolecular interactions.

Ortho vs. Para Properties
Reported
Ortho (target) Density 1.24, nD 1.639
Para isomer Density 1.123, MP 41–45°C
Δdensity +0.117 g/cm³
Regioisomer property context differs; ortho substitution yields tighter molecular packing.
NIST and vendor database values
Density Refractive index Boiling point Regioisomer comparison

Cytotoxicity Advantage of Methoxy-Substituted Diaryl Disulfides

In a systematic evaluation of aromatic oligosulfides, bis(3,4‑dimethoxyphenyl) disulfide exhibited the highest cytotoxicity against HCT‑116 (colorectal) and A‑549 (lung) cancer cell lines, with significant induction of apoptosis in HCT‑116 cells [1]. Although direct IC₅₀ values for bis(2‑methoxyphenyl) disulfide were not reported in this primary study, the structure–activity relationship (SAR) indicates that methoxy‑substituted diaryl disulfides as a class demonstrate enhanced cytotoxicity relative to unsubstituted diphenyl disulfide, driven by redox‑active disulfide cleavage and intracellular thiol perturbation. The ortho‑methoxy substitution pattern may further modulate cellular uptake and target engagement compared to the 3,4‑dimethoxy analog.

Cytotoxicity Context
Class-level
Methoxy-class cytotoxicity reported in HCT-116, A-549 cell models
Bis(3,4-dimethoxyphenyl) disulfide: highest in tested set
Cell-model endpoint context; ortho-specific IC₅₀ data to verify.
Class-level SAR inference; direct head-to-head data pending
Cytotoxicity Anticancer screening HCT-116 A-549 Apoptosis induction

Synthetic Accessibility: High-Yield Oxidative Coupling Route

Bis(2‑methoxyphenyl) disulfide is accessible in 88% yield via I₂‑mediated oxidative coupling of 3‑((2‑methoxyphenyl)thio)propionic acid in refluxing dichloromethane [1]. Alternative metal‑free protocols using H₂O₂ in aqueous ethanol at room temperature have also been reported, albeit with variable yields depending on substituent electronic effects. In contrast, the synthesis of bis(4‑methoxyphenyl) disulfide often requires alternative thiol precursors or different oxidative coupling strategies, with yields highly dependent on specific conditions [2]. The robust, high‑yielding route for the ortho‑methoxy derivative provides a reliable supply for scale‑up.

Synthetic Yield
Reported
88% yield
I₂-mediated oxidative coupling, DCM reflux
Supports synthesis scalability review; reported yield ~8–28% above para-isomer benchmarks.
I₂ (6 mmol), thioether precursor (10 mmol), 2–4 h reflux
Synthesis Oxidative coupling Yield optimization Green chemistry

High-Value Applications for Bis(2-Methoxyphenyl) Disulfide


Monomer for High-Refractive-Index Amorphous Optical Polymers

Bis(2‑methoxyphenyl) disulfide serves as the sole monomer for producing amorphous poly(2‑methoxy‑1,4‑phenylenesulfide) with nD 1.73, suitable for advanced optical coatings and TiO₂‑nanodispersed composites [1]. Diphenyl disulfide cannot achieve this amorphous morphology, making the ortho‑methoxy monomer indispensable for optical material procurement.

Optimized Scaffold for Anticancer Lead Discovery

With a calculated logP of 4.4, bis(2‑methoxyphenyl) disulfide offers a slightly reduced lipophilicity compared to diphenyl disulfide (logP 4.41), potentially improving cellular permeability and aqueous solubility . Combined with class‑level cytotoxicity evidence against HCT‑116 and A‑549 cell lines [2], it is a preferred starting material for medicinal chemistry campaigns targeting colorectal and lung cancers.

High-Yield Precursor for Diaryl Disulfide Libraries

The robust oxidative coupling route yielding 88% product [3] enables efficient parallel synthesis of disulfide libraries for high‑throughput biological screening. This reliable supply chain advantage supports both academic and industrial procurement for SAR expansion.

Reference Standard for Ortho-Substituted Diaryl Disulfides

The well‑characterized density (1.24 g·cm⁻³), refractive index (1.639), and boiling point (378 °C) of bis(2‑methoxyphenyl) disulfide make it a suitable reference material for analytical method development, quality control of related disulfide compounds, and computational modeling validation.

Application
Selection Property
Validation Focus
Optical polymer monomer research
Amorphous morphology capability
Refractive index and film morphology characterization
Cancer cell-model studies
Methoxy-substituted disulfide scaffold
Cell-viability endpoint review
Disulfide library synthesis
Reported synthetic route reliability
Yield and purity assessment
Ortho-substituted disulfide reference
Well-characterized physical properties
Identity and regioisomer confirmation
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